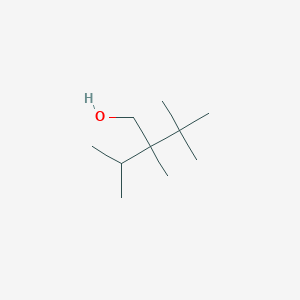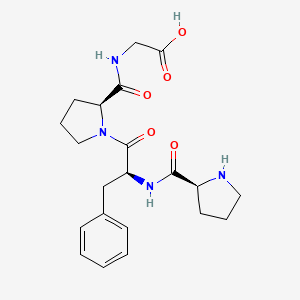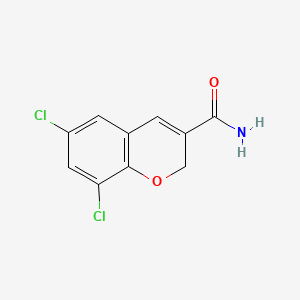
2H-1-Benzopyran-3-carboxamide, 6,8-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- is a chemical compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring. This particular compound is characterized by the presence of two chlorine atoms at the 6 and 8 positions of the benzopyran ring and a carboxamide group at the 3 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide under specific experimental conditions . Another approach is the solid-phase parallel synthesis, which is used to construct drug-like artificial benzopyran libraries . This method involves the use of silyl linkers and subsequent cleavage with HF/pyridine, followed by quenching with TMSOEt to obtain the desired product.
Industrial Production Methods: Industrial production of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carboxamide group.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- include other benzopyran derivatives such as 2H-1-Benzopyran-2-one, 3-methyl- and 2H-1-Benzopyran, 3,4-dihydro- .
Uniqueness: What sets 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- apart from other similar compounds is the presence of the two chlorine atoms at the 6 and 8 positions. This unique substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
83823-24-9 |
|---|---|
Molekularformel |
C10H7Cl2NO2 |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
6,8-dichloro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H2,13,14) |
InChI-Schlüssel |
HHFWAGNHRCLHGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


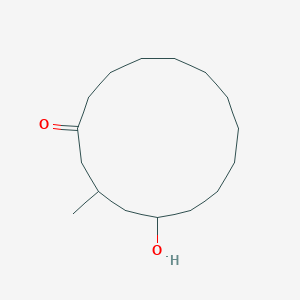


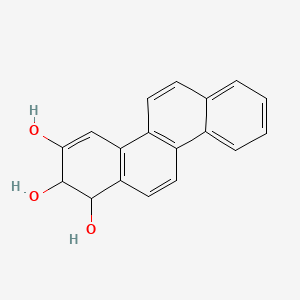
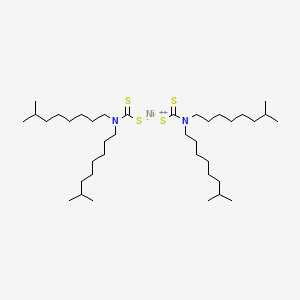

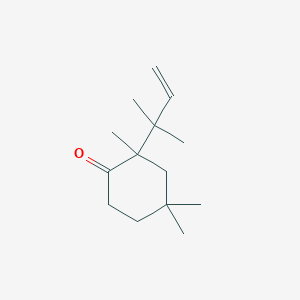
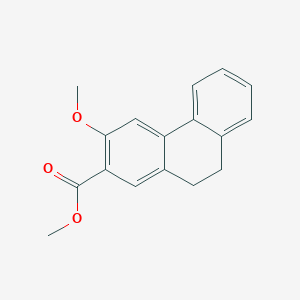
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)

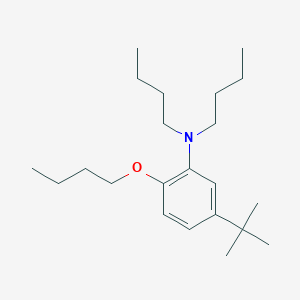
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
